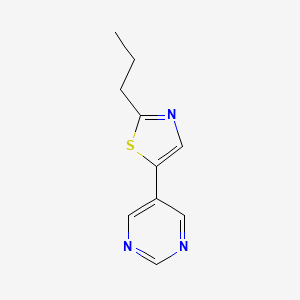

2-Propyl-5-(pyrimidin-5-yl)thiazole

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1109226-43-8 |

|---|---|

分子式 |

C10H11N3S |

分子量 |

205.28 g/mol |

IUPAC 名称 |

2-propyl-5-pyrimidin-5-yl-1,3-thiazole |

InChI |

InChI=1S/C10H11N3S/c1-2-3-10-13-6-9(14-10)8-4-11-7-12-5-8/h4-7H,2-3H2,1H3 |

InChI 键 |

UUUJMULRIJDFTF-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=C(S1)C2=CN=CN=C2 |

规范 SMILES |

CCCC1=NC=C(S1)C2=CN=CN=C2 |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 2 Propyl 5 Pyrimidin 5 Yl Thiazole and Its Analogues

Established Synthetic Routes for Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a cornerstone of many synthetic endeavors in organic chemistry. Several classical and modern methods are available for the construction of 2,5-disubstituted thiazoles.

The Hantzsch thiazole synthesis is a widely recognized and traditional method for constructing the thiazole core. researchgate.netresearchgate.net This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netresearchgate.net However, the synthesis of 2,5-disubstituted thiazoles using this method can be challenging due to the instability of the required α-haloaldehyde precursors. organic-chemistry.org

To circumvent the limitations of the Hantzsch synthesis, alternative methodologies have been developed. One such approach involves a one-pot, metal-free synthesis from readily available N-substituted α-amino acids. acs.orgacs.orgchemrxiv.orgnih.gov This method utilizes thionyl chloride (SOCl₂) for the activation of the carboxylic acid, which is followed by intramolecular cyclization and in situ deoxygenation to yield the desired 2,5-disubstituted thiazole. acs.orgacs.orgchemrxiv.orgnih.gov

Another innovative approach is the rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters. organic-chemistry.orgnih.gov This process involves an initial copper(I)-catalyzed 1,3-dipolar cycloaddition to form the triazole, which then reacts with the thionoester in the presence of a rhodium(II) catalyst to generate a 3-sulfonyl-4-thiazoline intermediate that aromatizes to the thiazole. organic-chemistry.orgnih.gov

The Cook-Heilborn synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with various sulfur-containing reagents like dithioacids or carbon disulfide. researchgate.netpharmaguideline.com Additionally, the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide offers a direct route to 5-arylthiazoles. organic-chemistry.org

| Method | Key Reactants | Advantages | Limitations |

| Hantzsch Synthesis | α-Halocarbonyl, Thioamide | Well-established, versatile | Instability of some precursors |

| From N-substituted α-amino acids | N-substituted α-amino acid, SOCl₂, DBU | Metal-free, mild conditions, readily available starting materials | Limited to specific amino acid precursors |

| Rhodium-catalyzed reaction | Terminal alkyne, Sulfonyl azide, Thionoester | Overcomes instability of α-haloaldehydes, versatile | Multi-step, requires metal catalysts |

| Cook-Heilborn Synthesis | α-Aminonitrile, Sulfur reagent | Access to 5-aminothiazoles | Specific to amino-substituted products |

| From N,N-diformylaminomethyl aryl ketones | N,N-diformylaminomethyl aryl ketone, P₂S₅ | Direct route to 5-arylthiazoles | Limited to aryl-substituted products |

Diverse Synthetic Approaches for Pyrimidine (B1678525) Ring System Assembly

The pyrimidine ring is another crucial component of the target molecule. A variety of synthetic strategies exist for its construction, often employing multicomponent reactions.

One common approach is the three-component condensation of a ketone, an aldehyde, and a source of ammonia, such as ammonium (B1175870) acetate, often catalyzed by an acid like triflic acid. mdpi.com Another versatile method involves the reaction of amidines with various partners. For instance, the [3+3] annulation of amidines with compounds like 2,2,2-trichloroethyliden-acetophenones can yield tetrahydropyrimidines, which can be further transformed into pyrimidines. mdpi.com

Furthermore, [5+1] annulation reactions of enamidines with reagents like N,N-dimethylformamide dialkyl acetals or orthoesters, sometimes catalyzed by a Lewis acid such as zinc bromide, provide access to tri- and tetrasubstituted pyrimidines. mdpi.com The synthesis of 5-arylpyrimidines can also be achieved through a three-component reaction involving pyruvic acid, an aromatic aldehyde, and an aminoazole. researchgate.net

Chemical Methods for Coupling Thiazole and Pyrimidine Moieties to Form the 2-Propyl-5-(pyrimidin-5-yl)thiazole Core

The crucial step in the synthesis of the target molecule is the formation of the bond between the pre-synthesized or in situ generated thiazole and pyrimidine rings.

Condensation Reactions and Cyclization Protocols

One strategy for forming a fused thiazolo[3,2-a]pyrimidine system involves a one-pot, three-component reaction. mdpi.com This can be achieved by reacting a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate. mdpi.com This method efficiently constructs the fused bicyclic system. Another approach involves the cyclization of 4-aminopyrimidin-5-yl thiocyanates to form thiazolo[4,5-d]pyrimidines. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between heterocyclic rings. The Suzuki cross-coupling reaction is a prominent example, where an organoboron compound (e.g., a boronic acid or its ester) is coupled with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, this could involve coupling a 5-halopyrimidine with a 2-propyl-5-(tributylstannyl)thiazole or a 2-propylthiazole-5-boronic acid.

The catalytic cycle for the Suzuki coupling generally involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comyoutube.com

Another relevant palladium-catalyzed reaction is the Buchwald-Hartwig amination , which could be used to couple an aminothiazole with a halopyrimidine. mdpi.com Furthermore, direct C-H arylation methods are emerging as a powerful strategy, which could potentially couple a C-H bond of the thiazole directly with a halopyrimidine, minimizing the need for pre-functionalization of the thiazole ring. organic-chemistry.orgrsc.org

| Coupling Method | Thiazole Precursor | Pyrimidine Precursor | Key Reagents/Catalysts |

| Condensation/Cyclization | Thiourea, α-haloketone | Dialkyl acetylenedicarboxylate | - |

| Suzuki Cross-Coupling | 2-Propylthiazole-5-boronic acid or ester | 5-Halopyrimidine | Pd catalyst (e.g., Pd(dppf)Cl₂), Base |

| Buchwald-Hartwig Amination | 2-Propyl-5-aminothiazole | 5-Halopyrimidine | Pd catalyst, Ligand, Base |

| Direct C-H Arylation | 2-Propylthiazole | 5-Halopyrimidine | Pd catalyst, Ligand, Oxidant |

Introduction and Positional Functionalization of the Propyl Substituent at the Thiazole 2-Position

The introduction of the propyl group at the 2-position of the thiazole ring is a key step. This can be achieved in several ways. If the Hantzsch synthesis is employed, the corresponding thiobutyramide would be used as the thioamide component.

Alternatively, a pre-formed 2-aminothiazole (B372263) can be functionalized. For instance, a 2-aminothiazole can be diazotized and then subjected to a Sandmeyer-type reaction to introduce a propyl group, although this can be a challenging transformation. A more common approach would be to use a 2-halothiazole and introduce the propyl group via a cross-coupling reaction, such as a Negishi or Kumada coupling, with an appropriate propyl-organometallic reagent.

Functionalization of the 2-position of a 5-arylthiazole core has been demonstrated, which could be adapted for the introduction of a propyl group. organic-chemistry.org

Advanced Synthetic Transformations for Derivatization of the Thiazole and Pyrimidine Rings

Once the core this compound structure is assembled, further derivatization of either the thiazole or pyrimidine ring can be performed to create analogues.

The thiazole ring exhibits specific reactivity patterns. The C2-proton of the thiazole ring is acidic and can be removed by a strong base like an organolithium reagent, allowing for the introduction of various electrophiles at this position. pharmaguideline.com Halogenation at the C5-position of a 2-substituted thiazole is also a common transformation, providing a handle for further cross-coupling reactions.

The pyrimidine ring can also be functionalized. For example, a chloro-substituted pyrimidine can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines or thiols, to introduce a wide range of substituents. mdpi.com Palladium-catalyzed reactions can also be employed to functionalize C-H bonds on the pyrimidine ring.

Application of Green Chemistry Principles in the Synthesis of Thiazole-Pyrimidine Conjugates

The synthesis of complex heterocyclic compounds like this compound and its analogs has traditionally involved methods that are often at odds with environmental sustainability. These conventional routes can require harsh reaction conditions, toxic solvents, and produce significant chemical waste. numberanalytics.combepls.com In response, the principles of green chemistry are increasingly being applied to the synthesis of thiazole-pyrimidine conjugates, aiming to develop more eco-friendly and efficient methodologies. numberanalytics.comnih.govbohrium.com This section explores the application of these principles, focusing on the use of greener solvents, alternative energy sources, and catalytic strategies to minimize the environmental impact of synthesizing these valuable compounds.

A core tenet of green chemistry is the use of safer, and preferably renewable, solvents. numberanalytics.com In the context of thiazole and pyrimidine synthesis, researchers have explored alternatives to traditional volatile organic compounds. Water, being non-toxic, non-flammable, and readily available, has been investigated as a solvent for the synthesis of thiazole derivatives, offering a significantly greener profile. bepls.comnumberanalytics.com Deep eutectic solvents (DESs) have also emerged as promising green alternatives. For instance, a mixture of L-proline and ethylene (B1197577) glycol has been successfully used in the synthesis of thiazolo[5,4-d]thiazoles, providing good to excellent yields under eco-friendly conditions. mdpi.com The use of polyethylene (B3416737) glycol (PEG-600) has also been reported as an effective and recyclable solvent in thiazole synthesis. bohrium.com

The adoption of alternative energy sources, such as microwave irradiation and ultrasonic energy, represents another key strategy in the green synthesis of thiazole-pyrimidine systems. nih.govresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. researchgate.netresearchgate.netnih.govclockss.org This method often proceeds under solvent-free conditions, further enhancing its green credentials by eliminating solvent-related waste. rasayanjournal.co.iningentaconnect.com For example, a one-pot, three-component reaction to produce thiazolo[3,2-a]pyrimidine derivatives was successfully carried out under microwave irradiation without the need for a catalyst, offering high yields and an easy work-up. clockss.org Similarly, ultrasonic irradiation has been employed to promote the synthesis of thiazole derivatives, providing benefits such as mild reaction conditions and reduced reaction times. bepls.commdpi.com

The development and application of efficient and recyclable catalysts are central to green synthetic strategies. numberanalytics.com In the synthesis of thiazole derivatives, various green catalysts have been investigated. For instance, a recyclable cross-linked chitosan (B1678972) hydrogel has been utilized as a biocatalyst for the synthesis of novel thiazoles, demonstrating high efficiency and the ability to be reused multiple times without significant loss of activity. mdpi.com Nanoparticle catalysts, such as reusable NiFe2O4 nanoparticles, have also been employed in the one-pot synthesis of thiazole scaffolds, showcasing another avenue for sustainable catalysis. acs.org Furthermore, silica-supported tungstosilisic acid has been used as a reusable catalyst in the synthesis of Hantzsch thiazole derivatives, highlighting the potential of solid-supported catalysts in green chemistry. bepls.com

The table below provides a comparative overview of traditional versus green synthetic methods for thiazole derivatives, illustrating the advantages of applying green chemistry principles.

| Parameter | Traditional Synthesis | Green Synthesis |

| Solvents | Often toxic and volatile organic solvents | Water, Deep Eutectic Solvents (e.g., L-proline/ethylene glycol), PEG-600 |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic energy |

| Catalysts | Often stoichiometric and non-recyclable reagents | Recyclable biocatalysts (e.g., chitosan hydrogel), Nanoparticles (e.g., NiFe2O4), Solid-supported catalysts |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Yields | Variable, can be moderate | Generally good to excellent |

| Waste Generation | High | Low to minimal |

The move towards greener synthetic routes for thiazole-pyrimidine conjugates is not merely an environmental consideration but also offers significant practical advantages, including increased efficiency, reduced costs, and enhanced safety. researchgate.netnih.gov By embracing the principles of green chemistry, the field of medicinal chemistry can continue to innovate while minimizing its ecological footprint. numberanalytics.com

Structure Activity Relationship Sar and Molecular Design Principles of 2 Propyl 5 Pyrimidin 5 Yl Thiazole Derivatives

Impact of the Propyl Group at the Thiazole (B1198619) 2-Position on Receptor Binding and Biological Potency

The propyl group situated at the 2-position of the thiazole ring plays a crucial role in the interaction of these derivatives with their biological targets. While specific receptor binding data for 2-propyl-5-(pyrimidin-5-yl)thiazole itself is not extensively detailed in the provided search results, the general principles of SAR for related thiazole derivatives highlight the importance of substituents at this position. For instance, in a series of 2-amino-5-(thioaryl)thiazoles, the nature of the substituent at the 2-amino position was found to be critical for their inhibitory activity against Itk, a protein tyrosine kinase. nih.gov This suggests that the size, shape, and electronic properties of the group at the thiazole 2-position can significantly influence how the molecule fits into and interacts with the binding pocket of a receptor or enzyme.

The propyl group, being a relatively small and lipophilic alkyl chain, likely contributes to favorable hydrophobic interactions within the binding site. The length and branching of this alkyl chain can be systematically varied in drug design to probe the dimensions of the hydrophobic pocket and optimize binding affinity. Molecular docking studies on other thiazole derivatives have shown that even subtle changes in the substitution pattern at this position can lead to different binding modes and affinities.

Role of the Pyrimidin-5-yl Linkage and its Orientation on the Thiazole Scaffold

The linkage of the pyrimidine (B1678525) ring at the 5-position of the thiazole core is a defining feature of this class of compounds. The relative orientation of these two heterocyclic rings is critical for establishing the correct geometry for optimal interaction with the biological target. This orientation is governed by the torsional angles around the single bond connecting the thiazole and pyrimidine rings.

Studies on related 4-(thiazol-5-yl)pyrimidine derivatives have emphasized the importance of the C5-group of the pyrimidine core for biological activity. acs.orgnih.gov The spatial arrangement of the pyrimidine ring relative to the thiazole dictates the presentation of its functional groups to the receptor. For example, the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, and their precise positioning, as determined by the linkage orientation, is crucial for forming key interactions with amino acid residues in the binding site. Altering this linkage, for instance, by shifting the connection point on the pyrimidine ring, would drastically change the molecule's three-dimensional shape and, consequently, its biological activity.

Structure-Activity Correlations within the Pyrimidine Moiety

The pyrimidine moiety offers a versatile platform for structural modification, allowing for fine-tuning of the biological activity of this compound derivatives.

Influence of Substituents at Pyrimidine C-2, C-4, and C-6 Positions on Biological Activity

Substituents at the C-2, C-4, and C-6 positions of the pyrimidine ring have a profound impact on the biological profile of these compounds. Research on related thiazolyl-pyrimidine compounds has demonstrated that modifications at these positions can significantly alter their cytotoxic activity against various cancer cell lines. nih.gov For instance, the introduction of different amine-containing groups at these positions can modulate the compound's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for receptor interaction.

Effects of Heteroatom Substitutions and Ring Modifications within the Pyrimidine Fragment

Beyond simple substitutions, the replacement of carbon atoms with other heteroatoms (e.g., nitrogen) within the pyrimidine ring or the fusion of other rings to the pyrimidine scaffold can lead to significant changes in biological activity. Such modifications can alter the ring's electronic properties, steric profile, and hydrogen bonding capacity. For example, the fusion of a thiazole ring to a pyrimidine ring to form a thiazolopyrimidine system creates a bicyclic structure with a distinct shape and charge distribution, which has been explored for various pharmacological actions. researchgate.net

Conformational Analysis and Molecular Flexibility in the Context of SAR Studies

The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility. The this compound scaffold possesses a degree of rotational freedom around the single bond connecting the thiazole and pyrimidine rings. Conformational analysis aims to understand the preferred spatial arrangements (conformers) of the molecule and how these relate to its ability to bind to a receptor.

Rational Design Strategies for Optimizing this compound Analogues

The insights gained from SAR and conformational studies form the basis for the rational design of new and improved this compound analogues. mdpi.com The goal of rational design is to systematically modify the lead structure to enhance its desired biological activity while minimizing off-target effects.

One common strategy is to use the existing SAR data to guide the synthesis of new derivatives. For example, if it is found that a particular substituent at a specific position on the pyrimidine ring enhances activity, further analogues with similar or improved substituents can be designed and synthesized. frontiersin.org Another approach involves using computational tools to model the interaction of the lead compound with its target protein. mdpi.com This can help to identify key interactions and suggest modifications that could strengthen these interactions. For instance, if a hydrogen bond is identified as being crucial for binding, analogues can be designed to optimize this interaction.

Comparative SAR Analysis with Other Related Thiazole-Pyrimidine Hybrid Scaffolds

The structure-activity relationship (SAR) of thiazole-pyrimidine hybrid scaffolds is a critical area of research in medicinal chemistry, with subtle structural modifications often leading to significant changes in biological activity. While specific SAR data for this compound is not extensively available in the public domain, a comparative analysis with closely related thiazole-pyrimidine hybrids provides valuable insights into the key structural features governing their therapeutic potential, particularly as anticancer agents and kinase inhibitors.

A prominent and well-studied class of related compounds is the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold, which has been extensively investigated for its potent inhibition of cyclin-dependent kinases (CDKs), especially CDK9. nih.govresearchgate.net The general structure of these compounds allows for systematic modifications at several key positions, providing a clear understanding of the SAR.

One of the most critical aspects of the SAR for this class of compounds is the substitution on the C2-anilino moiety of the pyrimidine ring. Research has shown that the nature and position of substituents on this phenyl ring are crucial for potent CDK9 inhibition. nih.gov For instance, compounds with a nitro group at the meta-position of the aniline (B41778) ring have demonstrated high potency. researchgate.net

Furthermore, modifications at the C5-position of the pyrimidine ring have been explored to enhance potency and selectivity. The introduction of various functional groups at this position can significantly influence the interaction of the molecule with the target kinase. nih.govresearchgate.net

The substitution on the thiazole ring also plays a pivotal role in the activity of these hybrid scaffolds. In the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine series, the C2 and C4 positions of the thiazole ring have been subjects of modification. While substitution at the C2-position of the thiazole with bulky groups like phenyl or pyridyl generally leads to a significant reduction in activity against all CDKs, smaller groups are better tolerated. nih.gov Replacement of the C4-methyl group on the thiazole with a phenyl group can lead to a loss of CDK inhibitory activity, although it may confer potent antiproliferative activity through other mechanisms. nih.gov

Another related scaffold, the thiazolo[3,2-a]pyrimidine system, has been investigated for its anticancer properties, particularly as topoisomerase II inhibitors. nih.gov In these fused systems, the introduction of different substituents on the pyrimidine and thiazole rings has been shown to modulate their cytotoxic activity. For example, the presence of polyoxygenated benzylidene moieties at the C2 position of the thiazolopyrimidine-3-one scaffold has been explored to enhance binding to the enzyme's active site. nih.gov

The following table summarizes the structure-activity relationship of some 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives as CDK9 inhibitors, highlighting the impact of substitutions on their activity.

| Compound | R (Aniline substituent) | R' (Thiazole C4-substituent) | CDK9 Ki (μM) | Antiproliferative GI50 (μM) |

| Ia | m-NO2 | H | - | Potent pan-CDK inhibitor |

| Ib | m-NO2 | Me | - | 0.05 |

| 27a | m-NO2 | Ph | > 5 | 0.06 |

Data sourced from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK9 inhibitors. nih.govresearchgate.net

In a different series of thiazolyl-pyrimidine compounds, where the pyrimidine ring is substituted at the 2-position with a phenylamino (B1219803) group and the thiazole is at the 4-position, the nature of the substituent at the C2-amino site of the thiazole moiety was found to be critical for CDK4/6 inhibitory activity. Replacing a cyclopentyl group with a bulkier phenyl group resulted in a moderate reduction in both CDK4/6 and cellular activity. Conversely, substitution with a smaller isopropyl group also slightly decreased both CDK inhibitory activity and the antiproliferative effect. nih.gov

These examples clearly demonstrate that the biological activity of thiazole-pyrimidine hybrids is highly dependent on the substitution pattern around the core scaffold. The size, electronics, and position of the substituents on both the thiazole and pyrimidine rings, as well as the nature of the linker between them (in non-fused systems), are all critical determinants of potency and selectivity. While direct SAR data for this compound remains elusive, the principles derived from these related scaffolds suggest that the propyl group at the C2 position of the thiazole ring would likely have a significant impact on its biological profile.

Biological Activities and Mechanistic Elucidation of 2 Propyl 5 Pyrimidin 5 Yl Thiazole in Preclinical Models

Enzyme Inhibition Potentials

Information regarding the specific enzyme inhibition capabilities of 2-Propyl-5-(pyrimidin-5-yl)thiazole is not available in published preclinical studies. The following sections detail the types of analyses that would be conducted to determine its potential as an enzyme inhibitor.

While numerous studies have focused on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as potent CDK inhibitors, there is no specific data on the CDK inhibition profile of this compound. nih.govacs.org Research on related compounds has shown that the pyrimidine-thiazole scaffold can be a potent pharmacophore for CDK inhibition. acs.orgnih.govnih.govresearchgate.net

To evaluate the potential of this compound as a CDK inhibitor, it would need to be screened against a panel of CDK subtypes. For instance, studies on similar structures, such as certain 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, have demonstrated potent, low nanomolar inhibition of CDK9, CDK1, and CDK2, with less activity towards CDK7. nih.govacs.org Another series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines showed high potency and selectivity for CDK4 and CDK6. nih.govresearchgate.net The specific activity of this compound against these and other CDK subtypes remains to be determined.

The molecular mechanisms of action for CDK inhibitors often involve the inhibition of RNA polymerase II-mediated transcription. This can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis in cancer cells. nih.govacs.org For example, a highly selective CDK9 inhibitor from the 2-anilino-4-(thiazol-5-yl)pyrimidine class was shown to inhibit cellular CDK9-mediated transcription and reduce Mcl-1 levels. nih.govacs.org The ability of this compound to modulate these pathways has not been investigated.

The thiazole (B1198619) moiety is present in known BRAF inhibitors like dabrafenib. nih.gov Furthermore, various thiazole-containing compounds have been synthesized and evaluated as potential BRAF kinase inhibitors, with some showing promise. mdpi.com However, there is no published data on the BRAF kinase inhibitory activity of this compound.

Thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. researchgate.netnih.gov For instance, second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles have shown nanomolar inhibition of these enzymes from Staphylococcus aureus and Escherichia coli. nih.govbrc.hu The potential of this compound to act as an inhibitor of these bacterial enzymes is currently unknown.

The pyrimidine-thiazole scaffold is versatile and has been explored for the inhibition of other kinases as well. For example, derivatives of 5-(pyridin-2-yl)thiazoles have been synthesized and evaluated as inhibitors of transforming growth factor-beta type 1 receptor (ALK5) kinase. nih.gov Without experimental data, it is not possible to determine if this compound has any activity against these or other enzymatic targets.

Information Not Available for this compound

Following a comprehensive search of scientific literature and databases for information on the chemical compound This compound , no specific data regarding its biological activities, including antimicrobial or antiproliferative effects, could be located.

The performed searches aimed to gather information to construct an article detailing the compound's preclinical properties, as per the requested outline. This included targeted queries for its antibacterial, antifungal, antitubercular, and anticancer activities, as well as its mechanisms of action.

While extensive research exists for the broader classes of thiazole and pyrimidine (B1678525) derivatives, which are known for a wide range of biological activities, the specific molecule "this compound" does not appear to be documented in the available literature. The search results consistently returned information on structurally related but distinct compounds, which cannot be used to describe the specific activities of the requested molecule.

Therefore, it is not possible to generate the requested scientific article focusing solely on the biological activities and mechanistic elucidation of this compound, as no published research on this specific compound was found.

Antiproliferative and Apoptosis-Inducing Effects in Cancer Biology Models

Modulation of Key Cancer Signaling Pathways and Molecular Targets

The thiazole-pyrimidine core is a prominent feature in a variety of compounds demonstrating significant anticancer activity through the modulation of critical signaling pathways and molecular targets. Although direct evidence for this compound is not extensively documented, the activities of closely related analogs suggest potential mechanisms of action.

One of the primary mechanisms by which thiazole-containing compounds exert their anticancer effects is through the inhibition of protein and lipid kinases. nih.gov For instance, derivatives of 2-anilino-4-(thiazol-5-yl)pyrimidine have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK7 and CDK9, which are crucial for regulating transcription in cancer cells. nih.gov Inhibition of these kinases can disrupt the cell cycle and induce apoptosis. Specifically, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have demonstrated potent, nanomolar inhibition of CDK9, leading to the downregulation of the anti-apoptotic protein Mcl-1 and subsequent cancer cell death. acs.org

Furthermore, pyridine-thiazole hybrid molecules have shown potential as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. mdpi.com By inhibiting PARP, these compounds can induce genetic instability in cancer cells, leading to their demise. nih.gov The anticancer activity of thiazole derivatives is not limited to kinase inhibition. Other reported mechanisms include the inhibition of matrix metalloproteinases (MMP), Bcl-2, histone deacetylases (HDACs), and STAT3, as well as targeting the VHL tumor suppressor gene. nih.gov For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, with some compounds showing moderate activity. mdpi.com

The antiproliferative effects of these compounds have been observed across a range of cancer cell lines, including those from colon, breast, lung, melanoma, and leukemia. nih.govmdpi.com This broad-spectrum activity highlights the potential of the thiazole-pyrimidine scaffold as a versatile platform for the development of novel anticancer agents.

Anti-inflammatory Properties

Thiazole and pyrimidine derivatives have demonstrated notable anti-inflammatory properties in various preclinical models. The primary mechanism underlying this activity often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

A series of thiazole derivatives have been identified as dual inhibitors of COX-2 and 5-LOX, enzymes responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov By inhibiting both pathways, these compounds can effectively reduce inflammation. For example, certain 7-trans-(2-pyridylethenyl)-5H-thiazolo[3,2-a]pyrimidine-5-ones have exhibited interesting anti-inflammatory activity. nih.gov Similarly, pyridine- and thiazole-based hydrazides have shown in vitro anti-inflammatory activity through the inhibition of protein denaturation. nih.gov

The anti-inflammatory effects of these compounds are further supported by studies on pyrimidinylimidazo[2,1-b]thiazole derivatives, which have been shown to act as p38α inhibitors, a key kinase in the inflammatory response. researchgate.net The inhibition of p38α can lead to a reduction in the production of pro-inflammatory cytokines.

Antioxidant Activities

Several studies have highlighted the antioxidant potential of compounds containing the thiazole and pyrimidine moieties. This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and inflammation.

The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals and chelate metal ions. For instance, a series of phenolic thiazoles demonstrated significant radical scavenging activity. researchgate.net The presence of phenolic hydroxyl groups in the structure of these molecules contributes significantly to their antioxidant capacity.

Thiazolyl–catechol compounds have also been synthesized and evaluated for their antioxidant potential, showing activity in antiradical, electron transfer, and ferrous ion chelation assays. nih.gov Similarly, a catechol hydrazinyl-thiazole derivative exhibited very good antioxidant activity in in vitro evaluations. mdpi.com The antioxidant activity of some 3-(2-alkylamino-4-aminothiazole-5-oyl)pyridines has also been reported. niscair.res.in

Other Pharmacological Activities Reported for Related Thiazole-Pyrimidine Chemotypes

The versatile thiazole-pyrimidine scaffold has been associated with a range of other pharmacological activities beyond anticancer, anti-inflammatory, and antioxidant effects.

Anticonvulsant Activity: Several thiazole and pyrimidine derivatives have been investigated for their potential as anticonvulsant agents. For example, pyridine-containing thiazole derivatives have shown anticonvulsant properties. nih.gov

Antidiabetic Activity: The thiazole ring is a key component of several approved antidiabetic drugs. Thiazole- and indole-based derivatives have been designed and evaluated for the treatment of type II diabetes, with some compounds showing potent antidiabetic effects.

Antiviral Activity: The thiazole nucleus is present in various compounds with reported antiviral activities. mdpi.com Pyridine compounds containing a thiazole moiety have also been noted for their potential antiviral properties. nih.gov

Computational Chemistry and Theoretical Investigations on 2 Propyl 5 Pyrimidin 5 Yl Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and chemical reactivity of thiazole (B1198619) derivatives. researchgate.netphyschemres.orgnih.gov These methods allow for the detailed analysis of molecular orbitals and charge distributions, which are fundamental to understanding a molecule's behavior in chemical reactions and biological interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. youtube.com The energy gap between HOMO and LUMO provides a measure of the molecule's stability and polarizability. mdpi.com

For thiazole derivatives, the HOMO orbitals are typically found on the electron-rich parts of the molecule, such as the thiazole ring itself and any associated electron-donating groups. mdpi.com Conversely, the LUMO orbitals are concentrated on the electron-deficient regions. mdpi.com In quinazoline-thiazole hybrids, for instance, HOMO orbitals occupy the thiazole ring, hydrazone moiety, and phenoxy group, while LUMO orbitals are located on the π-deficient quinazoline (B50416) ring. mdpi.com A smaller HOMO-LUMO energy gap generally indicates a "soft" molecule that is more polarizable and reactive. mdpi.com

The distribution of these orbitals is critical for forming stable complexes with biological targets. mdpi.com The complementarity between the orbitals of the ligand and the protein is a significant factor in the stability of the resulting complex. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| SA04 | - | - | 3.42 - 3.84 |

| SA05 | - | - | 3.42 - 3.84 |

Data derived from studies on quinazoline-thiazole hybrids. The specific values for 2-Propyl-5-(pyrimidin-5-yl)thiazole would require dedicated calculations.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In thiazole derivatives, the MEP can reveal areas of negative potential, often associated with nitrogen and sulfur atoms, which are likely sites for electrophilic interaction. Conversely, regions of positive potential indicate sites for nucleophilic attack. This analysis provides crucial insights into how the molecule will interact with other molecules, including biological targets. researchgate.net

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Quantum chemical calculations can be used to determine various reactivity descriptors. The electrophilicity index (ω) measures a molecule's ability to accept electrons, with higher values indicating a good electrophile. mdpi.com Conversely, a lower value suggests the molecule is a good nucleophile. mdpi.com These descriptors, along with others like ionization potential, electron affinity, and chemical hardness, are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. mdpi.com For a series of quinazoline-thiazole hybrids, a smaller energy gap was found to correlate with higher polarizability and reactivity. mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. physchemres.orgbohrium.com This method is crucial for understanding the binding modes of potential drugs and for identifying key interactions that contribute to binding affinity. physchemres.org

Prediction of Ligand-Protein Binding Modes with Identified Biological Targets (e.g., CDKs, BRAF, DNA Gyrase)

Molecular docking studies have been extensively used to investigate the binding of thiazole derivatives to various biological targets, including Cyclin-Dependent Kinases (CDKs), BRAF, and DNA gyrase. nih.govnih.govactascientific.com

CDKs: Thiazole-pyrimidine based compounds have been identified as potent inhibitors of CDKs, particularly CDK2, CDK4, and CDK6. nih.govnih.govnih.gov Docking studies have revealed that these inhibitors can bind to the ATP-binding pocket of the kinases, forming key hydrogen bonds and other interactions with specific amino acid residues. nih.gov For instance, 2-anilino-4-(thiazol-5-yl)-pyrimidines have shown selectivity for CDK2 over CDK7. nih.gov A series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines were identified as highly potent CDK4/6 inhibitors. nih.gov

BRAF: While specific docking studies for this compound with BRAF were not found, related thiazole-containing compounds have been investigated as inhibitors of this kinase, which is often mutated in melanoma. nih.gov

DNA Gyrase: Thiazole derivatives have also been explored as inhibitors of bacterial DNA gyrase, a key enzyme in DNA replication. bohrium.comactascientific.com Docking studies of pyridyl and hydrazinyl-bearing thiazole compounds have shown binding affinities superior to standard drugs, with interactions involving key amino acid residues like VAL 71 and ILE 78. bohrium.com

Analysis of Energetic Contributions and Key Residue Interactions within Binding Pockets

The analysis of docking results goes beyond just predicting the binding pose. It also involves quantifying the energetic contributions of different types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Identifying the key amino acid residues within the binding pocket that form these interactions is crucial for understanding the basis of binding affinity and selectivity. nih.gov

For example, in the case of CDK2 inhibitors, residues like Gln85, Lys89, and Asp145 have been identified as critical for mediating ligand-protein interactions through hydrogen bonds and van der Waals forces. nih.gov Similarly, for DNA gyrase inhibitors, interactions with VAL 167, VAL 71, ILE 78, and THR 165 have been noted. bohrium.com This detailed understanding of the binding interactions is invaluable for the rational design of more potent and selective inhibitors.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sorafenib |

| Pyridine |

| Quinazoline |

| Hydrazone |

| Phenoxy |

| 2-anilino-4-(thiazol-5-yl)-pyrimidines |

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines |

| Pyridyl-bearing thiazole compounds |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules. For this compound and related structures, MD simulations have been instrumental in understanding their conformational flexibility and how they interact with biological targets.

Studies on similar thiazole derivatives have demonstrated the utility of MD simulations in confirming the stability of ligand-receptor complexes. For instance, simulations of thiazole Schiff base derivatives and thiazole-coumarin conjugates with their respective biological targets showed that the ligands remained stably bound within the active site throughout the simulation time, with root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values indicating stability. nih.govnih.gov This type of analysis is crucial for validating docking poses and understanding the dynamic nature of the binding interactions.

In the context of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy, MD simulations have been used to elucidate the binding mechanisms of 2-anilino-4-(thiazol-5-yl)-pyrimidines. nih.gov These simulations, combined with binding free energy calculations, have helped to understand the selectivity of these inhibitors for different CDK isoforms. nih.gov By identifying key amino acid residues that mediate ligand-protein interactions through hydrogen bonds and van der Waals forces, these studies provide a structural basis for designing more selective inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. plos.org This allows for the prediction of the activity of new, unsynthesized compounds.

The development of predictive QSAR models is a key step in virtual screening and lead optimization. nih.gov For thiazole derivatives, 2D-QSAR and 3D-QSAR models have been successfully developed to predict their inhibitory activity against various targets, such as 5-lipoxygenase and influenza neuraminidase. laccei.orgnih.gov These models are built using a training set of compounds with known activities and are then validated using a test set to assess their predictive power. nih.govresearchgate.net

The quality of a QSAR model is typically evaluated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). For example, a 2D-QSAR model for a series of 59 thiazole derivatives acting as 5-LOX inhibitors showed a good correlation coefficient of 0.626 and a test set prediction coefficient of 0.621. laccei.org Similarly, 3D-QSAR models for CDK2/4/6 inhibitors have been developed with high predictive accuracy. nih.gov

A crucial outcome of QSAR studies is the identification of molecular descriptors that are most influential in determining the biological activity of a compound. plos.org These descriptors represent various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features.

For instance, in a 2D-QSAR study of 5-benzyl-4-thiazolinone derivatives, descriptors like MATS3i (Moran autocorrelation of lag 3 weighted by ionization potential), SpMax5_Bhe (largest eigenvalue of the Burden-modified matrix weighted by heteroatom electronegativity), minsOH (minimum partial charge on an oxygen atom), and VE3_D (average vertex distance on the third shell from a distance matrix) were found to be important for predicting anti-influenza activity. nih.gov In 3D-QSAR studies, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are used to generate 3D fields around the molecules, highlighting regions where steric bulk, positive or negative charges, and hydrophobicity are favorable or unfavorable for activity. nih.gov This information is invaluable for guiding the structural modification of lead compounds to enhance their potency. acs.org

In Silico Pharmacokinetic and Drug-Like Property Prediction

Various computational tools and models are available to predict the ADME properties of molecules based on their structure. For thiazole-containing compounds, these predictions have been used to assess their potential as orally bioavailable drugs. nih.govnih.gov

Parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes are commonly predicted. mdpi.commdpi.com For example, in silico ADME studies of thiazole Schiff base derivatives and 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives suggested good oral bioavailability and high GI absorption for many of the synthesized compounds. nih.govnih.gov Predictions of whether a compound will be a substrate or inhibitor of key metabolizing enzymes like CYP3A4, CYP2D6, and CYP2C9 are also crucial for anticipating potential drug-drug interactions. mdpi.com

The "drug-likeness" of a compound is often assessed using rules of thumb like Lipinski's Rule of Five and Veber's rules. mdpi.com These rules are based on the physicochemical properties of known orally active drugs and provide a quick filter to eliminate compounds with poor pharmacokinetic profiles.

For this compound and its analogs, computational tools can calculate key properties such as molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. mdpi.com Many studies on thiazole derivatives have shown that the designed compounds often comply with these rules, indicating good potential for oral bioavailability. nih.govals-journal.com The "BOILED-Egg" model is another useful tool that visually represents predicted GI absorption and BBB permeability based on lipophilicity and polar surface area. mdpi.com

An article focusing on the chemical compound “this compound” is outlined below.

Future Perspectives and Advanced Research Directions for 2 Propyl 5 Pyrimidin 5 Yl Thiazole

The exploration of 2-propyl-5-(pyrimidin-5-yl)thiazole and its analogs is an active area of research with significant potential for the development of new therapeutic agents. Future research is focused on optimizing its properties, discovering new applications, and leveraging advanced technologies to accelerate the drug discovery process.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-propyl-5-(pyrimidin-5-yl)thiazole, and how can reaction yields be improved?

- Methodology : Refluxing pyrazoline-1-carbothioamides with phenacyl bromides in ethanol as a solvent has been shown to yield thiazole derivatives with 61–85% efficiency . For improved yields, consider varying substituents on phenacyl bromides and optimizing reaction time/temperature. Purification via recrystallization (e.g., using DMF-EtOH mixtures) can enhance purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks .

- IR spectroscopy to detect functional groups like C=S or C=N bonds .

- Elemental analysis to validate empirical formulas .

Q. How can researchers assess the antimicrobial potential of this compound?

- Methodology : Follow hybrid approaches for thiazole derivatives, including:

- In vitro assays against bacterial/fungal strains (e.g., Candida or Leishmania), using MIC (minimum inhibitory concentration) measurements .

- Comparative analysis with structurally similar thiazole hybrids known for anti-inflammatory or antiparasitic properties .

Advanced Research Questions

Q. What computational strategies are recommended to study the binding interactions of this compound with biological targets?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity scores, referencing docking studies of thiazole-triazole hybrids with active sites .

- Use MD simulations (GROMACS/AMBER) to evaluate stability of ligand-target complexes over time .

Q. How can contradictions in spectroscopic or biological data for this compound be resolved?

- Methodology :

- Cross-validate results using multiple techniques (e.g., HPLC with NMR) to confirm purity and structural assignments .

- Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation/degradation artifacts .

- Compare with literature data on analogous thiazole-pyrimidine hybrids to identify trends or outliers .

Q. What is the role of the thiazole moiety in the biosynthesis of related compounds, and how does this inform metabolic engineering?

- Methodology :

- Trace biosynthetic pathways using isotopic labeling (e.g., ¹³C-cysteine or tyrosine) to identify precursor contributions to the thiazole ring .

- Investigate enzymatic mechanisms (e.g., thiazole synthase) in model organisms like Bacillus subtilis or yeast .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。